molecular formula C14H21NO3S B2849803 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2320215-38-9

3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2849803
CAS No.: 2320215-38-9
M. Wt: 283.39
InChI Key: AVGKCARGWQXTCE-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and benzamide functional groups

Properties

IUPAC Name

3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-12-6-4-5-11(9-12)14(16)15-10-13(18-2)7-8-19-3/h4-6,9,13H,7-8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGKCARGWQXTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with 2-methoxy-4-methylsulfanylbutylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N-(2-methylcyclohexyl)-4-(1-methylethoxy)benzamide
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 3-Methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide

Uniqueness

3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups allows for diverse chemical reactivity and potential therapeutic applications .

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